Cas no 890099-12-4 (2-Acetoxy-3',4'-methylbenzophenone)

2-Acetoxy-3',4'-methylbenzophenone is a specialized benzophenone derivative characterized by the presence of acetoxy and methyl substituents on the aromatic rings. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, UV absorbers, and photoactive materials. Its structural features, including the acetoxy group, enhance reactivity in esterification and cross-coupling reactions, while the methyl groups contribute to improved solubility and stability. The compound's well-defined molecular structure allows for precise modifications, making it valuable in fine chemical applications. It is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-Acetoxy-3',4'-methylbenzophenone structure
890099-12-4 structure
Product Name:2-Acetoxy-3',4'-methylbenzophenone
CAS No:890099-12-4
MF:C17H16O3
MW:268.307145118713
CID:878278
PubChem ID:24722920
Update Time:2025-06-23

2-Acetoxy-3',4'-methylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(3,4-dimethylbenzoyl)phenyl] acetate
    • 2-ACETOXY-3',4'-METHYLBENZOPHENONE
    • 890099-12-4
    • 2-(3,4-Dimethylbenzoyl)phenylacetate
    • DTXSID40641613
    • AKOS016018251
    • 2-(3,4-Dimethylbenzoyl)phenyl acetate
    • MFCD07698861
    • 2-Acetoxy-3',4'-methylbenzophenone
    • MDL: MFCD07698861
    • Inchi: 1S/C17H16O3/c1-11-8-9-14(10-12(11)2)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3
    • InChI Key: AIOTUJTWHYXQMH-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C=CC=CC=1C(C1C=CC(C)=C(C)C=1)=O

Computed Properties

  • Exact Mass: 268.11000
  • Monoisotopic Mass: 268.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.128
  • Boiling Point: 431.7°C at 760 mmHg
  • Flash Point: 191.7°C
  • Refractive Index: 1.561
  • PSA: 43.37000
  • LogP: 3.45970

2-Acetoxy-3',4'-methylbenzophenone Pricemore >>

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Additional information on 2-Acetoxy-3',4'-methylbenzophenone

Professional Introduction to 2-Acetoxy-3',4'-methylbenzophenone (CAS No. 890099-12-4)

2-Acetoxy-3',4'-methylbenzophenone is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 890099-12-4, is a derivative of benzophenone and features acetoxy and methyl substituents, which contribute to its distinct chemical behavior and potential applications.

The molecular structure of 2-Acetoxy-3',4'-methylbenzophenone consists of a central benzophenone core with acetoxy groups attached to the second position and methyl groups at the third and fourth positions of the aromatic rings. This configuration imparts a balance of polarity and lipophilicity, making it a versatile intermediate in organic synthesis. The presence of the acetoxy group enhances the compound's reactivity in nucleophilic substitution reactions, while the methyl groups contribute to steric hindrance and influence its electronic properties.

In recent years, 2-Acetoxy-3',4'-methylbenzophenone has been explored for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its structural similarity to other benzophenone derivatives suggests that it could serve as a building block for more complex molecules with therapeutic effects. For instance, researchers have investigated its role in developing novel compounds targeting various biological pathways, including those involved in inflammation and oxidative stress.

One of the most promising areas of research involving 2-Acetoxy-3',4'-methylbenzophenone is its use as a photosensitizer in photodynamic therapy (PDT). PDT is an emerging treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS) upon exposure to light, leading to the destruction of target cells. The acetoxy and methyl substituents in 2-Acetoxy-3',4'-methylbenzophenone can be engineered to optimize its absorption spectrum for specific wavelengths of light, enhancing its efficacy in killing cancer cells or microbial pathogens.

The compound's stability under various conditions makes it suitable for industrial applications as well. For example, it can be used as a UV absorber or stabilizer in polymer materials, protecting them from degradation caused by UV radiation. This property is particularly valuable in manufacturing coatings, adhesives, and plastics that require prolonged exposure to sunlight or artificial UV sources.

Recent studies have also highlighted the potential of 2-Acetoxy-3',4'-methylbenzophenone in agrochemical formulations. Its ability to interact with biological targets suggests that it could be developed into new pesticides or herbicides. By modulating its chemical structure, researchers aim to create derivatives that are more effective at controlling pests while minimizing environmental impact.

The synthesis of 2-Acetoxy-3',4'-methylbenzophenone typically involves multi-step organic reactions, starting from commercially available benzophenone precursors. The key steps include selective functionalization at specific positions on the aromatic rings using appropriate reagents such as acetic anhydride for introducing acetoxy groups and methylating agents like dimethyl sulfate or iodomethane for adding methyl groups. Advanced synthetic techniques, including catalytic hydrogenation and cross-coupling reactions, can further refine the process and improve yield.

In conclusion, 2-Acetoxy-3',4'-methylbenzophenone (CAS No. 890099-12-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate in organic synthesis, while its functional properties open doors for innovative treatments in medicine and advanced materials. As research continues to uncover new possibilities for this compound, its significance in various scientific domains is expected to grow further.

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